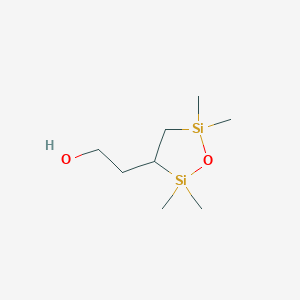
2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol is a unique organosilicon compound characterized by its distinctive structure, which includes a silicon-oxygen-silicon (Si-O-Si) linkage. This compound is known for its stability and reactivity, making it valuable in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol typically involves the reaction of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.
化学反应分析
Types of Reactions
2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into different silicon-containing compounds.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学研究应用
2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in developing new pharmaceuticals.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism of action of 2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol involves its interaction with various molecular targets. The Si-O-Si linkage plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, proteins, and other biomolecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
- 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane
- 3-Hexene, 2,2,5,5-tetramethyl-
- 2,2’- (3-Phenylpropane-1,1-diyl)bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol is unique due to its specific structure, which imparts distinct chemical properties. Its stability and reactivity make it valuable in various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
824393-85-3 |
|---|---|
分子式 |
C8H20O2Si2 |
分子量 |
204.41 g/mol |
IUPAC 名称 |
2-(2,2,5,5-tetramethyl-1,2,5-oxadisilolan-3-yl)ethanol |
InChI |
InChI=1S/C8H20O2Si2/c1-11(2)7-8(5-6-9)12(3,4)10-11/h8-9H,5-7H2,1-4H3 |
InChI 键 |
BPQBBQXYUDMMMP-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(CC([Si](O1)(C)C)CCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene](/img/structure/B14212647.png)
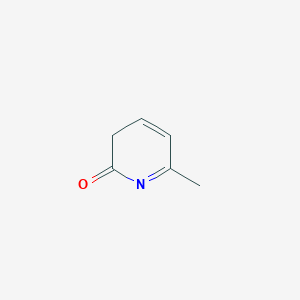


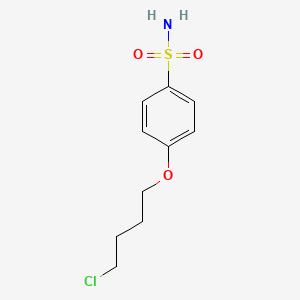
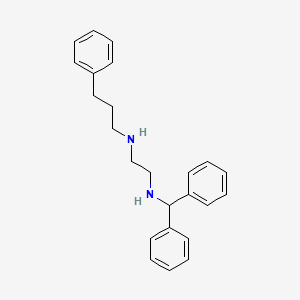

![Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]-](/img/structure/B14212675.png)
![tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane](/img/structure/B14212682.png)
![N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine](/img/structure/B14212693.png)
![Benzene, [[(2,2-dimethylcyclopropyl)methyl]sulfonyl]-](/img/structure/B14212695.png)

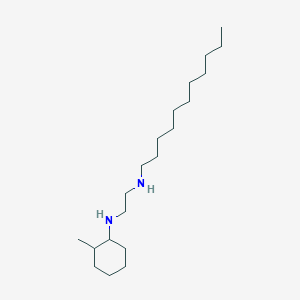
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14212710.png)
